

Diniconazole-M as a Sterol 14 α -Demethylase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: *Diniconazole-M*

Cat. No.: *B1237276*

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Executive Summary

Diniconazole-M is a potent triazole fungicide that functions through the targeted inhibition of sterol 14 α -demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.^[1] As the biologically active (R)-enantiomer of diniconazole, it offers high stereo-selective activity against a broad spectrum of fungal pathogens.^[1] This guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended to serve as a technical resource for researchers in mycology, agrochemical development, and drug discovery.

Chemical and Physical Properties

Property	Value
IUPAC Name	(1E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
CAS Number	83657-18-5
Molecular Formula	C ₁₅ H ₁₇ Cl ₂ N ₃ O
Molecular Weight	326.2 g/mol ^[1]
Structure	The active R-enantiomer of diniconazole. ^[1]

Core Mechanism of Action: Inhibition of CYP51

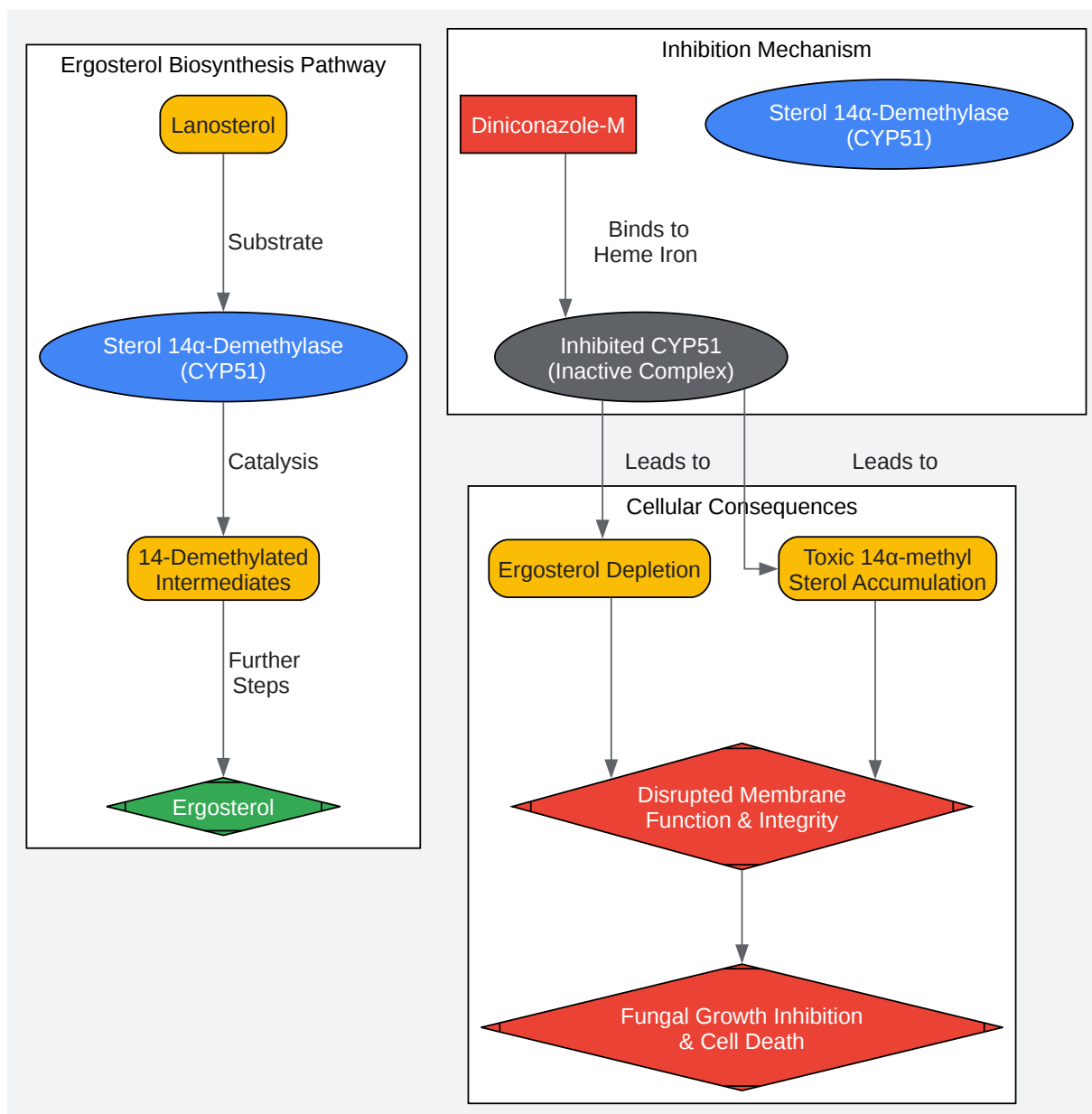
The primary mode of action for **Diniconazole-M** is the disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.^[2] Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its depletion is catastrophic for the fungal cell.

The biosynthesis of ergosterol from its precursor, lanosterol, involves a multi-step enzymatic pathway. A crucial enzyme in this pathway is the cytochrome P450 enzyme, sterol 14 α -demethylase, commonly known as CYP51. This enzyme catalyzes the oxidative removal of the 14 α -methyl group from lanosterol.

Diniconazole-M, like other azole fungicides, contains a triazole ring. The nitrogen atom (N4) of this ring binds with high affinity to the heme iron atom at the active site of the fungal CYP51 enzyme. This binding competitively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The consequence of this inhibition is twofold:

- **Ergosterol Depletion:** The production of ergosterol is significantly reduced, compromising the structural and functional integrity of the fungal membrane.
- **Toxic Sterol Accumulation:** The blockage of CYP51 leads to the accumulation of 14 α -methylated sterol precursors (e.g., lanosterol). These abnormal sterols become incorporated into the fungal membrane, further disrupting its structure and leading to increased permeability and, ultimately, cell death.^[3]

Research has demonstrated a strong stereo-selectivity in this interaction. The R(-) isomer (**Diniconazole-M**) is a significantly more potent inhibitor of yeast CYP51 than its S(+) counterpart, indicating a more favorable fit within the enzyme's active site.



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Figure 1: Mechanism of **Diniconazole-M** action on the ergosterol pathway.

Quantitative Data Presentation

The following table summarizes the fungicidal efficacy of diniconazole (racemic mixture) against various plant pathogens, presented as the effective concentration required to inhibit growth by 50% (EC₅₀).

Fungal Species	EC ₅₀ (mg/L)	Reference
Botrytis cinerea	0.012	[4]
Sclerotinia fimicola	<0.001	[4]
Fusarium graminearum	0.008	[4]
Sclerotium cepivorum	0.02	[4]
Bipolaris sorokiniana	0.06	[4]

Note: The data presented is for the racemic mixture of diniconazole. **Diniconazole-M**, being the more active enantiomer, is expected to exhibit equal or greater potency.

Detailed Experimental Protocols

Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of **Diniconazole-M** against purified fungal CYP51.

1. Recombinant Enzyme Expression and Purification:

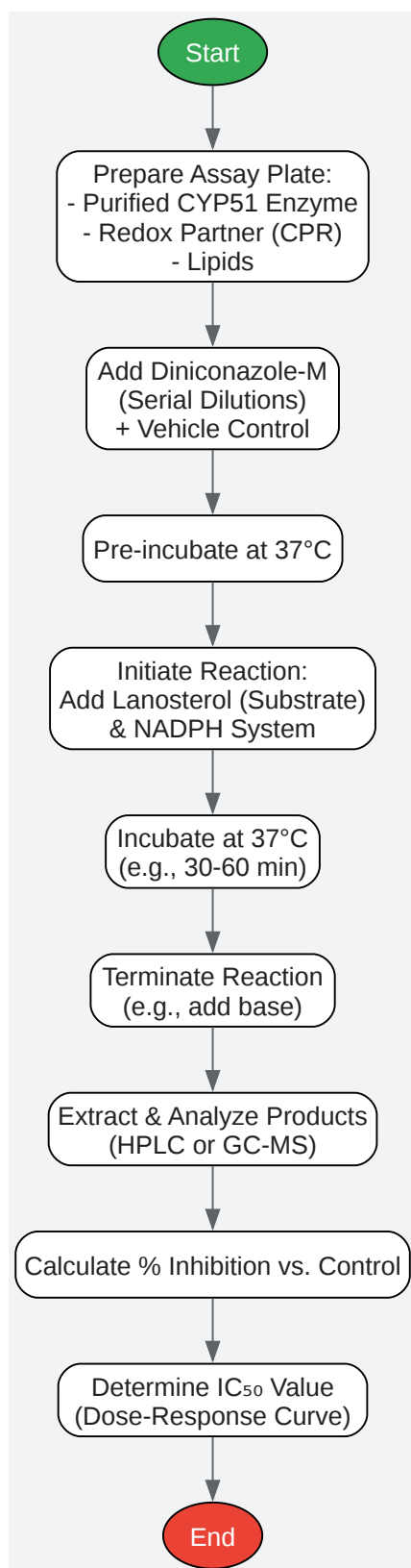
- The gene encoding the target fungal CYP51 is cloned into an E. coli expression vector (e.g., pET series), often with a purification tag (e.g., His-tag).
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- Cultures are grown to mid-log phase and protein expression is induced with IPTG at a reduced temperature (e.g., 18-25°C) to improve protein folding.
- Cells are harvested, lysed, and the CYP51 protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).

2. CYP51 Reconstitution and Inhibition Assay:

- The assay mixture is prepared in a buffer (e.g., 40 mM MOPS, pH 7.2) containing the purified CYP51 enzyme (e.g., 1 μ M), a redox partner such as cytochrome P450 reductase (CPR), and a lipid environment (e.g., dilauryl phosphatidylcholine).
- **Diniconazole-M** is added to the reaction wells at various concentrations (serial dilution). A vehicle control (e.g., DMSO) is included.
- The mixture is pre-incubated at 37°C.
- The reaction is initiated by adding the substrate (e.g., 50 μ M lanosterol) and a source of reducing equivalents (e.g., an NADPH-regenerating system).
- The reaction proceeds for a defined time (e.g., 30-60 minutes) at 37°C and is then terminated (e.g., by adding a strong base or organic solvent).

3. Analysis and Data Interpretation:

- The reaction products are extracted and analyzed by a suitable method, such as HPLC or GC-MS, to quantify the amount of demethylated product formed.
- The percentage of inhibition at each **Diniconazole-M** concentration is calculated relative to the vehicle control.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using non-linear regression.



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Figure 2: Experimental workflow for the in vitro CYP51 inhibition assay.

Protocol: Fungal Growth Inhibition Assay (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of **Diniconazole-M**.

1. Preparation:

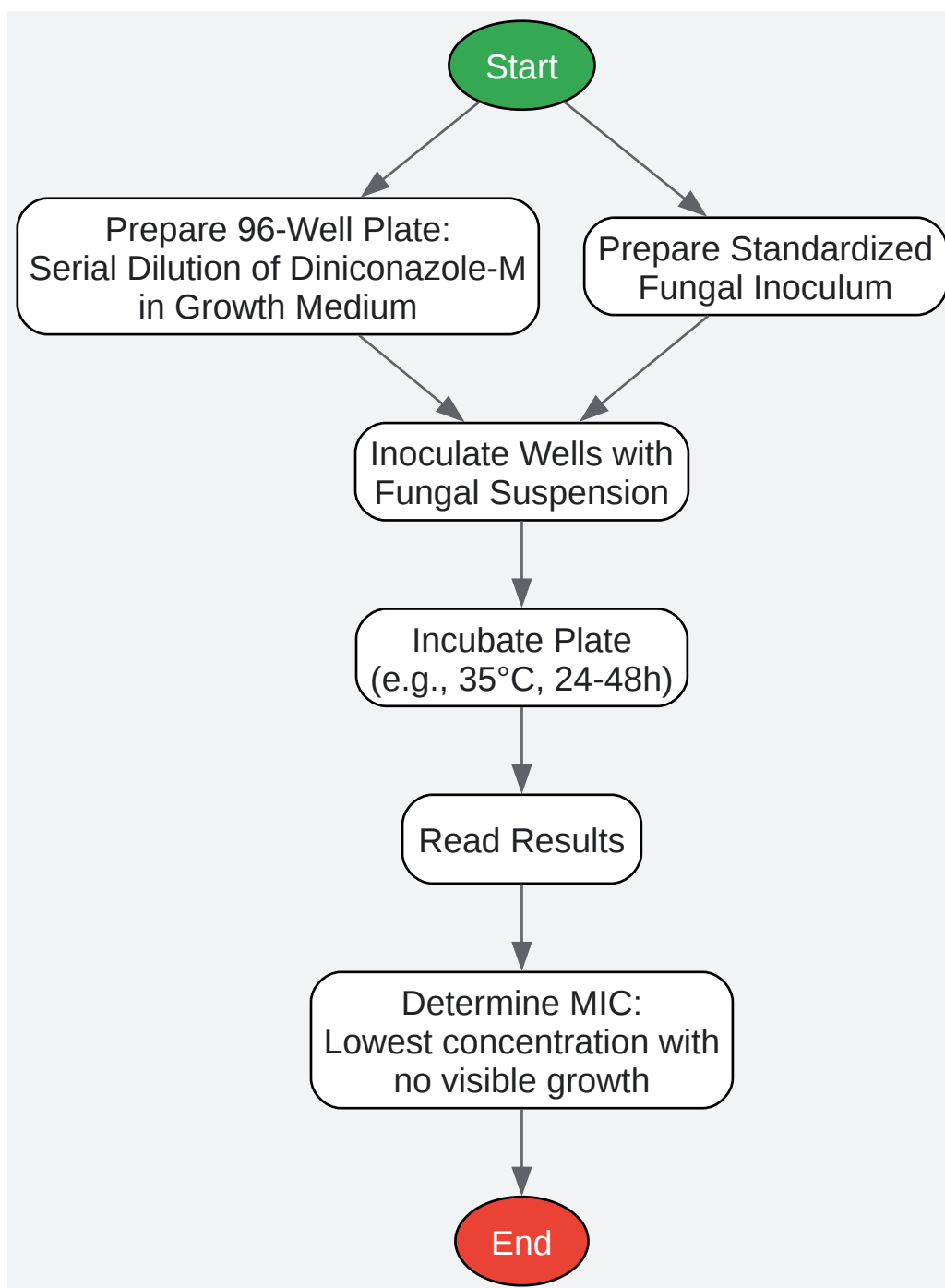
- Prepare a stock solution of **Diniconazole-M** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform a two-fold serial dilution of the **Diniconazole-M** stock solution in a fungal growth medium (e.g., RPMI-1640). Leave wells for a positive control (no drug) and a negative control (no inoculum).
- Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specified density (e.g., $0.5\text{--}2.5 \times 10^3$ CFU/mL).

2. Inoculation and Incubation:

- Inoculate each well (except the negative control) with the prepared fungal suspension.
- Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours), depending on the fungal species.

3. Reading and Interpretation:

- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of **Diniconazole-M** that causes complete or near-complete inhibition of visible growth compared to the drug-free control well.
- Alternatively, for quantitative analysis, the optical density (e.g., at 620 nm) of each well can be measured using a microplate reader to calculate the percentage of growth inhibition.



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Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Cellular Sterol Profile Analysis

This protocol details the analysis of cellular sterols to confirm the in-vivo mechanism of action.

1. Fungal Culture and Treatment:

- Grow a liquid culture of the target fungus to a desired growth phase (e.g., mid-logarithmic).
- Treat the culture with a sub-lethal concentration of **Diniconazole-M**. An untreated culture serves as the control.
- Incubate for a period sufficient to allow for effects on sterol synthesis (e.g., several hours to overnight).

2. Sterol Extraction:

- Harvest the fungal cells by centrifugation.
- Perform saponification of the cell pellet using a strong base (e.g., alcoholic KOH) to hydrolyze esterified sterols.
- Extract the non-saponifiable lipids (containing free sterols) into an organic solvent such as n-heptane or hexane.
- Evaporate the solvent to obtain the crude sterol extract.

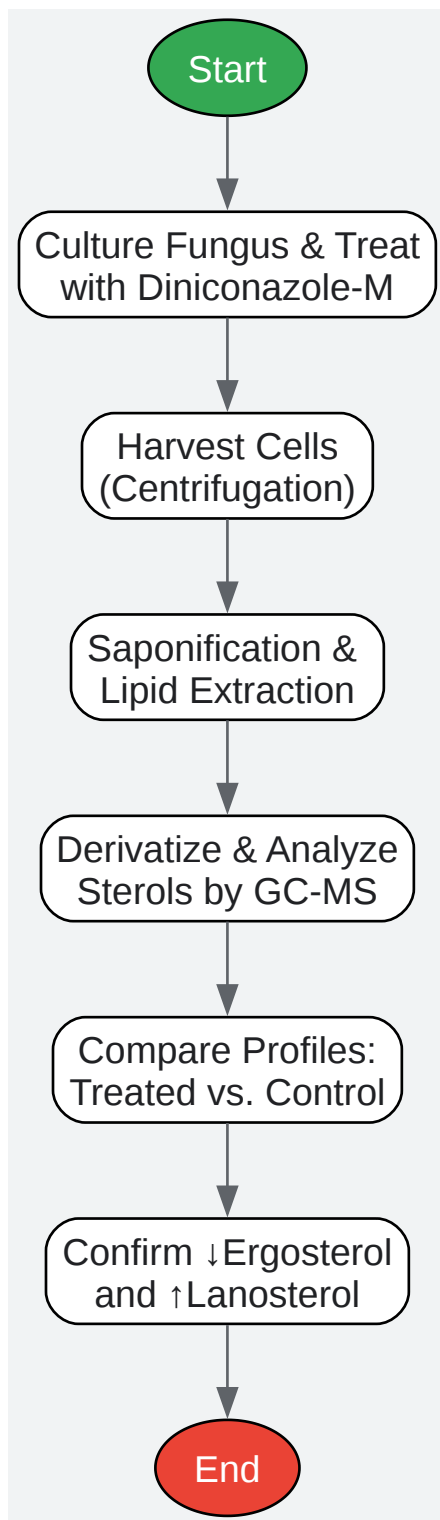
3. Derivatization and Analysis:

- Derivatize the sterols (e.g., silylation) to increase their volatility and stability for gas chromatography.
- Analyze the derivatized sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).
- Identify and quantify individual sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass spectra to those of authentic standards and library data.

4. Interpretation:

- Compare the sterol profile of the **Diniconazole-M**-treated sample to the untreated control.

- Confirm the mechanism of action by observing a significant decrease in the ergosterol peak and a corresponding accumulation of its 14 α -methylated precursors, primarily lanosterol.

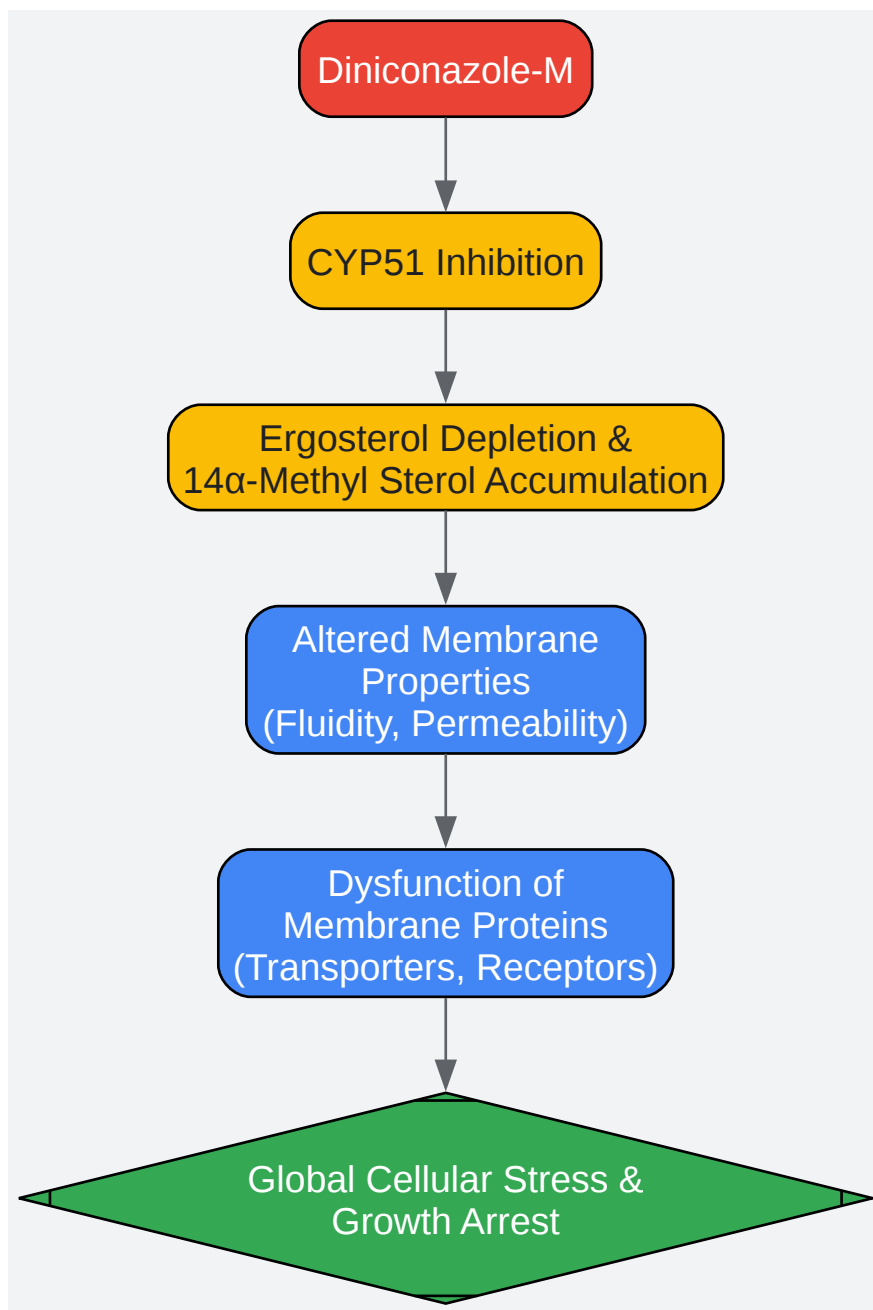


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Figure 4: Workflow for cellular sterol profile analysis.

Signaling Pathways and Downstream Effects

While the primary target of **Diniconazole-M** is a metabolic enzyme rather than a component of a classical signaling cascade, the resulting disruption of sterol homeostasis has profound downstream consequences that indirectly affect cellular signaling and viability. The integrity of the cell membrane is paramount for a multitude of cellular functions, including the proper localization and activity of signaling receptors, ion channels, and transporters. By altering the fundamental lipid composition of the membrane, **Diniconazole-M** triggers a cascade of secondary effects that ultimately lead to the cessation of growth and cell death.



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